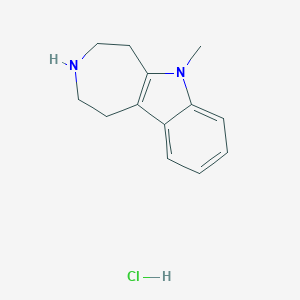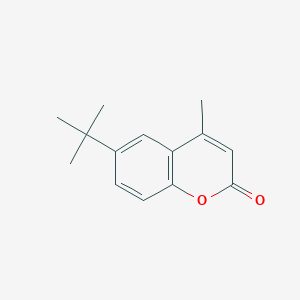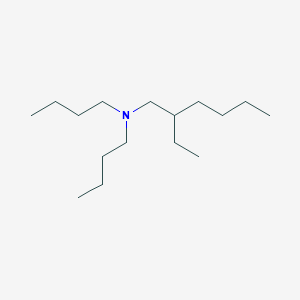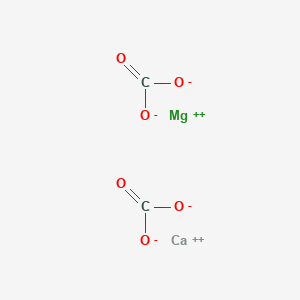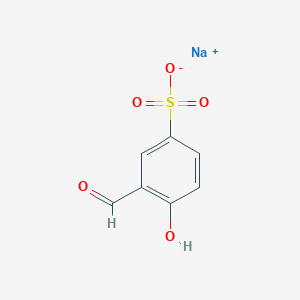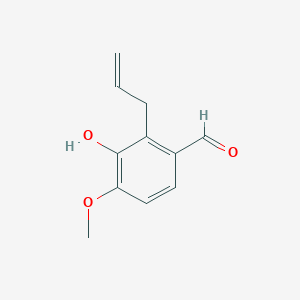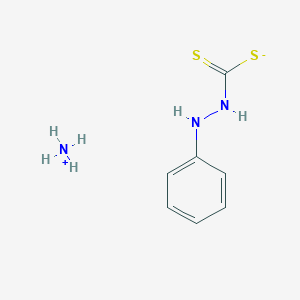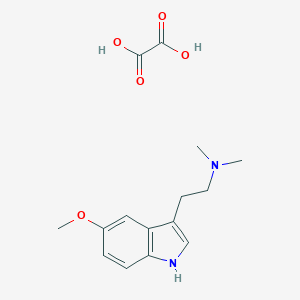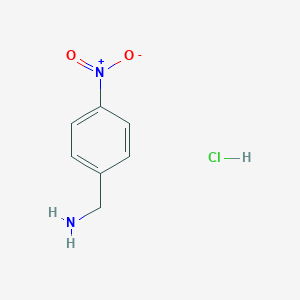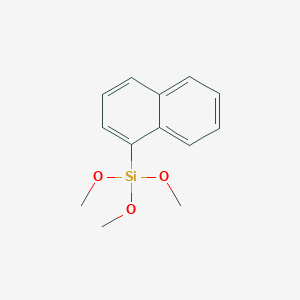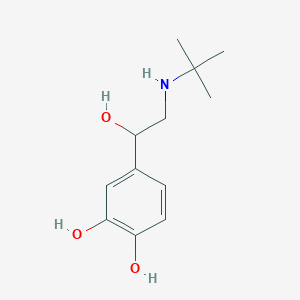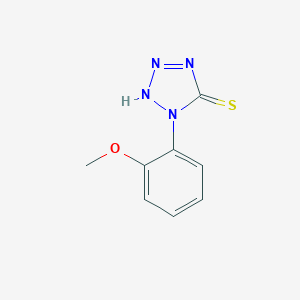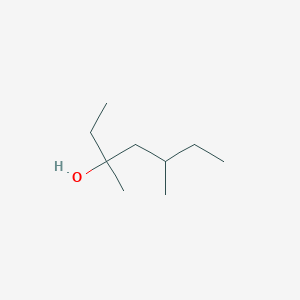
3,5-Dimethyl-3-heptanol
説明
3,5-Dimethyl-3-heptanol is a chemical compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl groups (-OH) attached to a carbon atom. In the case of 3,5-dimethyl-3-heptanol, the structure would suggest that it is a seven-carbon chain alcohol with methyl groups at the third and fifth positions. This compound is related to various other compounds that have been synthesized and studied for their unique properties and potential applications in different fields such as materials science, chemistry, and biology.
Synthesis Analysis
The synthesis of compounds related to 3,5-dimethyl-3-heptanol has been reported in several studies. For instance, optically pure 2,6-dimethyl-3,5-heptanediol, which shares a similar carbon backbone, was prepared using an enantiodifferentiating hydrogenation process involving a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Additionally, the synthesis of various alkyl and aryl-substituted bicyclic compounds, such as 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes and 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane, has been achieved, demonstrating the versatility of the heptane backbone in forming stable and functionalized structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-dimethyl-3-heptanol has been elucidated through various methods. For example, the absolute configuration of optically pure diols related to 3,5-dimethyl-3-heptanol was determined by chemical correlation methods . The crystal structures of energetic organic peroxides with a heptane backbone were also determined, providing insight into their molecular geometry and stability .
Chemical Reactions Analysis
The reactivity of compounds with a heptane backbone, such as 3,5-dimethyl-3-heptanol, has been explored through various chemical reactions. The Diels-Alder regioselectivity controlled by remote substituents has been studied in the context of cycloadditions involving 7-oxabicyclo[2.2.1]heptanes . These studies highlight the influence of substituents on the reactivity and selectivity of chemical transformations involving heptane-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3,5-dimethyl-3-heptanol have been investigated in several studies. For instance, the dielectric properties of 3,5-dimethyl-3-hexanol, a close relative of 3,5-dimethyl-3-heptanol, were measured in different solvents and temperatures, revealing information about molecular rotation and association . Additionally, a review of 2,6-dimethyl-4-heptanol, another related compound, provided a comprehensive summary of its toxicological and dermatological properties, which are important for its use as a fragrance ingredient .
科学的研究の応用
Infrared Spectroscopy and Molecular Structure Analysis
- The isomers of n-heptanol, including 3,5-Dimethyl-3-heptanol, have been studied using infrared spectroscopy. This research focuses on understanding the effects of branching and steric hindrance on molecular aggregation and hydrogen bonding networks. The study reveals the influence of steric hindrance on the OH-stretching band, leading to narrower spectra in branched alcohols compared to linear ones like n-heptanol (Serra et al., 2017).
Environmental Biodegradation
- Research on the degradation of the 4(3',5'-dimethyl-3'-heptanol) nonylphenol isomer by Sphingomonas TTNP3 has been conducted. This includes the synthesis of radioactive isomers using 3,5-Dimethyl-3-heptanol, providing insights into the biodegradation process and its potential application in environmental cleanup (Corvini et al., 2004).
Microwave Relaxation Studies
- Dielectric measurements of 3,5-Dimethyl-3-heptanol have been performed to study microwave relaxation and molecular association in alcohols. This research provides insights into the rotational dynamics of molecules and the relaxation behavior of the OH-group (Hanna & Abd-El-Nour, 1970).
Preparation of Chiral Auxiliaries
- The preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, highlights the relevance of 3,5-Dimethyl-3-heptanol in synthesizing complex organic compounds, contributing to advancements in organic chemistry and pharmaceutical research (Sugimura et al., 1990).
Calorimetric and Spectroscopic Analysis
- Studies involving calorimetry and FTIR spectroscopy on aliphatic alcohols, including 3,5-Dimethyl-3-heptanol, provide important data on heat capacities and the role of steric hindrance in hydrogen bonding. This information is vital for understanding the physical properties of these compounds in various applications (Serra et al., 2018).
特性
IUPAC Name |
3,5-dimethylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-8(3)7-9(4,10)6-2/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSOEGQGQOMHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941321 | |
| Record name | 3,5-Dimethylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3-heptanol | |
CAS RN |
19549-74-7 | |
| Record name | 3,5-Dimethyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-3-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



